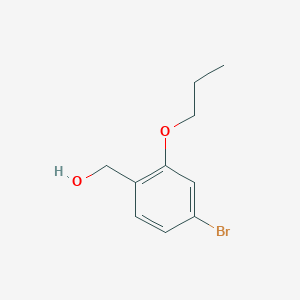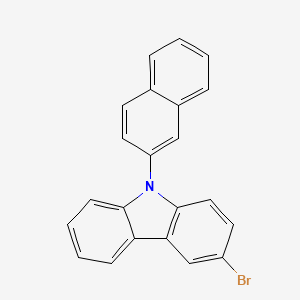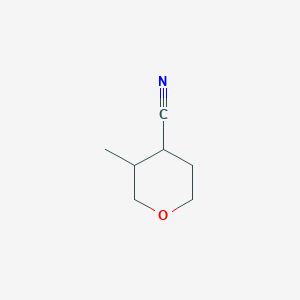![molecular formula C16H25BrClNO B1374502 3-[2-(2-ブロモ-4-イソプロピルフェノキシ)エチル]ピペリジン塩酸塩 CAS No. 1219979-19-7](/img/structure/B1374502.png)
3-[2-(2-ブロモ-4-イソプロピルフェノキシ)エチル]ピペリジン塩酸塩
概要
説明
3-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its bromo-substituted phenyl ring and piperidine moiety, which contribute to its unique chemical properties and reactivity.
科学的研究の応用
3-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound may serve as a ligand or inhibitor in biological studies, interacting with various biomolecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride typically involves the following steps:
Bromination: The starting material, 2,4-diisopropylphenol, undergoes bromination to introduce the bromo group at the 2-position, forming 2-bromo-4-isopropylphenol.
Alkylation: The brominated phenol is then reacted with 2-chloroethylpiperidine to form the ether linkage, resulting in 3-[2-(2-bromo-4-isopropylphenoxy)ethyl]piperidine.
Acidification: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions: 3-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the bromo group or other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the bromo position, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium iodide (NaI) or potassium fluoride (KF) can be employed for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound, potentially leading to the formation of new functional groups.
Substitution Products: Derivatives with different substituents at the bromo position.
作用機序
The mechanism by which 3-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, if used as a ligand, it may bind to specific receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would vary based on the specific application and context in which the compound is used.
類似化合物との比較
2-Bromo-4-isopropylphenol: Similar structure but lacks the piperidine moiety.
3-(2-(2-Bromo-4-isopropylphenoxy)ethyl)piperidine: Similar but without the hydrochloride salt.
4-Bromo-2-isopropylphenol: Different position of the bromo group.
Uniqueness: 3-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride is unique due to its specific combination of the bromo-substituted phenyl ring and the piperidine group, which imparts distinct chemical and biological properties compared to similar compounds.
特性
IUPAC Name |
3-[2-(2-bromo-4-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO.ClH/c1-12(2)14-5-6-16(15(17)10-14)19-9-7-13-4-3-8-18-11-13;/h5-6,10,12-13,18H,3-4,7-9,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIYFJDCXXYJSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCCC2CCCNC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-Bromo-2-iodo-9-methyl-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B1374421.png)





![5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1374428.png)







